

DPM-1001: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile

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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B12372842

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 is a novel, orally bioavailable small molecule that has garnered significant interest for its potential therapeutic applications in metabolic diseases. It functions as a potent and selective non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, **DPM-1001** enhances these signaling cascades, leading to improved glucose homeostasis and reduced body weight in preclinical models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and available preclinical data for **DPM-1001**.

Chemical Structure and Properties

DPM-1001 is a synthetic analog of trodusquemine (MSI-1436), featuring a steroidal backbone and a characteristic side chain.[3]

Table 1: Chemical and Physical Properties of **DPM-1001**

Property	Value
IUPAC Name	methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Chemical Formula	C35H57N3O3
Molecular Weight	567.85 g/mol
CAS Number	1471172-27-6
Appearance	White to off-white solid
Solubility	Soluble in DMSO
InChI Key	RVANDQULNPITCN-MCVYBXALSA-N
SMILES	C--INVALID-LINK-- [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK-- NCCCCNCC5=CC=CC=N5)C">C@@HO)C

Plausible Synthesis of DPM-1001

While a specific, detailed synthesis protocol for **DPM-1001** has not been publicly disclosed, a plausible synthetic route can be devised based on the known synthesis of its analog, trodusquemine, and general methods for the synthesis of aminosteroids. The key transformation is the introduction of the N1-(pyridin-2-ylmethyl)butane-1,4-diamine side chain onto a suitable steroid precursor via reductive amination. A likely starting material is a derivative of a readily available steroid, such as dehydroepiandrosterone, which possesses a ketone at the C-3 position that can be functionalized.

Experimental Protocol: Plausible Reductive Amination for DPM-1001 Synthesis

Materials:

- 3-keto-steroid precursor (e.g., a derivative of dehydroepiandrosterone with the appropriate C-17 side chain)
- N1-(pyridin-2-ylmethyl)butane-1,4-diamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or sodium cyanoborohydride (NaBH_3CN)
- Anhydrous dichloroethane (DCE) or methanol
- Acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

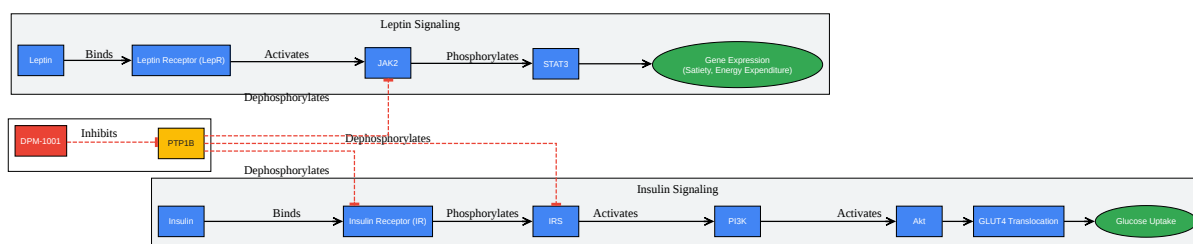
Procedure:

- To a solution of the 3-keto-steroid precursor (1 equivalent) in anhydrous DCE, add N1-(pyridin-2-ylmethyl)butane-1,4-diamine (1.2 equivalents) and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 3 β -amino steroid product, **DPM-1001**.
- Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Mechanism of Action and Signaling Pathways

DPM-1001 exerts its therapeutic effects by inhibiting PTP1B, which in turn enhances insulin and leptin signaling.[1] PTP1B normally dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2) in the leptin signaling pathway, thereby attenuating their downstream signals.[4][5] By inhibiting PTP1B, **DPM-1001** maintains the phosphorylated, active states of these key signaling molecules.[6]



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Fig. 1: DPM-1001 Mechanism of Action on Insulin and Leptin Signaling Pathways.

Preclinical Data

In Vitro Potency

DPM-1001 is a potent inhibitor of PTP1B.

Table 2: In Vitro Activity of **DPM-1001**

Parameter	Value	Reference
IC50	100 nM	[2]

In Vivo Efficacy

Preclinical studies in diet-induced obese mice have demonstrated the in vivo efficacy of **DPM-1001**.

Table 3: Summary of In Vivo Efficacy Study of **DPM-1001** in Mice

Parameter	Details	Outcome	Reference
Animal Model	Diet-induced obese mice	[2]	[2]
Dosing Regimen	5 mg/kg, once daily, for up to 50 days (oral or intraperitoneal)	Significant reduction in body weight and improvement in glucose tolerance	
Key Findings	- Weight loss initiated within 5 days of treatment.- Improved insulin and leptin signaling.	[3]	

Pharmacokinetic Profile

While detailed pharmacokinetic parameters are not fully published, **DPM-1001** is known to be orally bioavailable.[3][7]

Table 4: Known Pharmacokinetic Properties of **DPM-1001**

Parameter	Observation	Reference
Oral Bioavailability	Orally bioavailable in preclinical models.	[3]
Blood-Brain Barrier	Crosses the blood-brain barrier in preclinical models.	[7]

Experimental Protocols

PTP1B Inhibition Assay

Principle: The inhibitory activity of **DPM-1001** on PTP1B can be determined by measuring the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which produces a

chromogenic product.

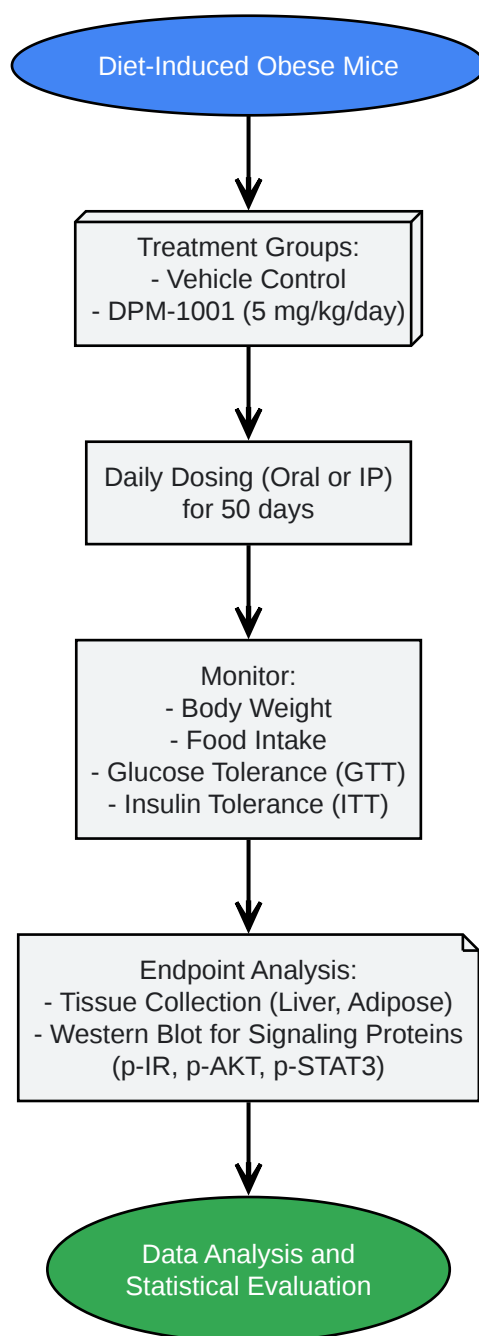
Materials:

- Recombinant human PTP1B
- p-Nitrophenyl phosphate (pNPP)
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- **DPM-1001** stock solution in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **DPM-1001** in the assay buffer.
- In a 96-well plate, add 10 μ L of each **DPM-1001** dilution (or DMSO for control).
- Add 80 μ L of assay buffer containing PTP1B to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μ L of pNPP solution.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 100 μ L of 1 M NaOH.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **DPM-1001** and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Efficacy Study Workflow



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Fig. 2: General workflow for an in vivo efficacy study of **DPM-1001**.

Conclusion

DPM-1001 is a promising preclinical candidate with a well-defined chemical structure and a clear mechanism of action. Its ability to potently and selectively inhibit PTP1B translates to significant improvements in metabolic parameters in animal models of obesity and diabetes.

The plausible synthetic route outlined, along with the provided experimental protocols, offers a solid foundation for researchers and drug development professionals interested in further investigating this compound and related analogs. Future studies should focus on elucidating the detailed pharmacokinetic and toxicological profile of **DPM-1001** to support its potential progression into clinical development.

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